3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

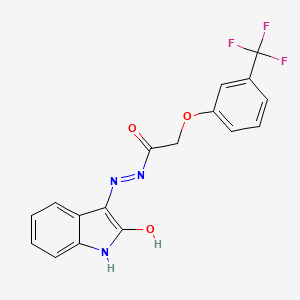

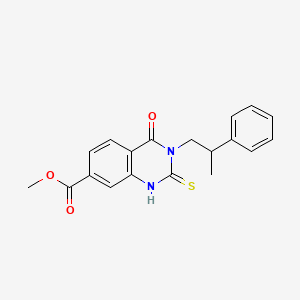

The compound “3-(2-(3-Trifluoromethylphenoxy)acetylhydrazidyl)-2-oxoindoline” is a chemical compound with a molecular weight of 234.18 . Its IUPAC name is 2-[3-(trifluoromethyl)phenoxy]acetohydrazide .

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H9F3N2O2/c10-9(11,12)6-2-1-3-7(4-6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 234.18 . Other specific physical and chemical properties are not found in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Activity and Apoptosis Induction

A study conducted by El-Sharief et al. (2019) focuses on the design, synthesis, and biological evaluation of novel indole derivatives, including 2-oxoindoline compounds, as potent anticancer agents and apoptosis inducers. These compounds exhibited broad-spectrum anticancer activity against multiple cancer cell lines, with certain derivatives showing significant efficacy in inducing apoptosis in cancer cells. Molecular docking studies were also performed to understand the binding interactions of these compounds with their targets, providing insights into their mechanism of action (El-Sharief et al., 2019).

Synthesis and Properties of Amino Acid Derivatives

Research by Altukhov (2014) explored the synthesis and properties of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, highlighting the prospective search for biologically active compounds among 2-oxoindoline derivatives. This study underlines the significance of 2-oxoindoline and its derivatives in the development of active and harmless medicines, with a particular focus on nootropic activity (Altukhov, 2014).

Catalytic Applications and Chemical Synthesis

A study by Sadhukhan et al. (2011) explored the synthesis of nickel(II)-hydrazone complexes involving acetyl hydrazone Schiff bases, reacting with Ni(OOCCF(3))2·xH(2)O to yield complexes with distorted octahedral geometry. These complexes demonstrated efficient catalysis in the epoxidation of alkenes, showcasing the utility of 2-oxoindoline derivatives in catalytic processes and their potential in green chemistry applications (Sadhukhan et al., 2011).

HIV-1 Reverse Transcriptase Inhibitors

Research by Boechat et al. (2007) highlighted the design, synthesis, and biological evaluation of new 3-hydroxy-2-oxo-3-trifluoromethylindoles as potential inhibitors of HIV-1 reverse transcriptase. These compounds, containing trifluoromethyl groups similar to those in commercially available drugs, showed significant activity in RNA-dependent DNA-polymerase assays, suggesting their potential as non-nucleoside reverse transcriptase inhibitors in anti-HIV chemotherapy (Boechat et al., 2007).

Homogeneous Liquid-Liquid Extraction

A study on the use of choline bis(trifluoromethylsulfonyl)imide for the extraction of neodymium(III), in combination with choline hexafluoroacetylacetonate, showcases the application of 2-oxoindoline derivatives in novel extraction techniques. This research demonstrates the potential of these compounds in the development of green chemistry solutions and recyclable catalysts for various chemical transformations (Onghena et al., 2014).

Wirkmechanismus

Target of Action

Compounds containing a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals .

Mode of Action

The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially alter the function of the target molecule, leading to changes in cellular processes.

Biochemical Pathways

The trifluoromethyl group has been associated with various biochemical pathways in pharmaceuticals

Pharmacokinetics

The trifluoromethyl group, however, is known to improve the physicochemical and pharmacological properties of drug molecules , which could potentially enhance the bioavailability of this compound.

Result of Action

Compounds containing a trifluoromethyl group have been associated with various pharmacological activities .

Eigenschaften

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(trifluoromethyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3/c18-17(19,20)10-4-3-5-11(8-10)26-9-14(24)22-23-15-12-6-1-2-7-13(12)21-16(15)25/h1-8,21,25H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHDLLPLJPVTNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide](/img/structure/B2922588.png)

![N-[[3-(Methanesulfonamido)phenyl]methyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2922594.png)

![(4S)-3-[(2-methylphenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2922595.png)

![1-(4-fluorophenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2922597.png)

![3-methyl-6-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2922601.png)

![2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2922602.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](4-methoxyphenyl)methanamine](/img/structure/B2922604.png)

![methyl 1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide](/img/structure/B2922611.png)